molecular formula C16H18N2O3 B1195114 Cromakalim CAS No. 94535-51-0

Cromakalim

Cat. No.: B1195114
CAS No.: 94535-51-0
M. Wt: 286.33 g/mol
InChI Key: TVZCRIROJQEVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Physicochemical Properties of Cromakalim

Molecular Architecture and Stereochemical Configuration

Benzopyran Core Structure Analysis

This compound’s structure centers on a 2,2-dimethylchromane skeleton (Figure 1), featuring:

  • A bicyclic benzopyran system with a fused benzene and dihydropyran ring.
  • Substituents:
    • C6 : Cyano group (-C≡N) critical for receptor binding.
    • C4 : 2-Oxopyrrolidinyl ring linked via a nitrogen atom, enhancing lipophilicity.
    • C3 : Hydroxyl group in trans configuration relative to the pyrrolidinone moiety.

The chromane ring adopts a half-chair conformation, with C3 and C4 forming chiral centers.

Absolute Configuration of Chiral Centers

This compound exists as two enantiomers:

  • (3R,4S) : Less active form.
  • (3S,4R) (levthis compound): Pharmacologically active enantiomer with 50-fold greater potency in KATP channel activation.

The stereospecificity arises from differential binding to SUR2B subunits of potassium channels. X-ray crystallography confirms the trans diaxial arrangement of C3-OH and C4-pyrrolidinone groups in levthis compound.

Tautomeric and Conformational Dynamics

NMR studies reveal dynamic equilibria in solution:

  • Ring puckering : Pyran ring interconverts between half-chair and envelope conformations (ΔG‡ = 42 kJ/mol).
  • Tautomerism : The 2-oxopyrrolidinyl group exhibits keto-enol tautomerism, stabilized by intramolecular hydrogen bonding (O-H···O=C).
  • Solvent-dependent shifts : In DMSO-d6, the C3-OH proton resonates at δ 5.11 ppm (dd, J = 5.5–5.7 Hz), indicating hydrogen bonding with the carbonyl group.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Features

Key 1H NMR signals (CDCl3, 270 MHz):

Proton Environment δ (ppm) Multiplicity Integration
C3-OH 3.40 br s 1H
C4-pyrrolidinone (N-CH2) 2.71 s 2H
Aromatic H-9 6.73 s 1H
C2/C3 olefinic protons 5.65–6.74 d 2H

13C NMR highlights (CDCl3):

  • C≡N: 117.8 ppm
  • Pyrrolidinone C=O: 170.2 ppm
  • Chromane C2 (quaternary): 78.0 ppm
Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) shows:

  • Base peak : m/z 286.1317 [M+H]+ (calc. 286.1317 for C16H18N2O3).
  • Major fragments:
    • m/z 269.1052: Loss of -OH
    • m/z 211.0864: Cleavage of pyrrolidinone ring
    • m/z 154.0628: Benzopyran core with cyano group.
Infrared (IR) Absorption Signatures

Notable IR bands (KBr):

Bond/Vibration Wavenumber (cm⁻¹)
O-H stretch 3600–3200 (broad)
C≡N stretch 2199
C=O (pyrrolidinone) 1677
C-O-C (chromane) 1245

Thermodynamic and Solubility Profiles

Partition Coefficient (LogP) and Lipophilicity
  • LogP : 2.32 (octanol/water), indicating moderate lipophilicity.
  • Solubility :
    • DMSO: 40 mg/mL.
    • Ethanol: 10 mg/mL.
    • Water: <0.1 mg/mL (pH 7.4).
pKa Determination and pH-Dependent Stability
  • pKa : 4.68 (C3 hydroxyl), determined via potentiometric titration.
  • Stability :
    • pH 1–3: Rapid hydrolysis of the pyrrolidinone ring (t1/2 = 2.3 h).
    • pH 7.4: Stable for >24 h.
    • Degradation products: 3-hydroxy chromane derivative and pyrrolidine-2-carboxylic acid.

Properties

IUPAC Name

3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZCRIROJQEVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861136
Record name 3-Hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94535-51-0
Record name (+)-Cromakalim
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Acylation and Cyclization to Form the Pyrrolidine Ring

The final steps involve acylation of the resolved (3S,4R)-amino alcohol with 4-chlorobutyryl chloride, followed by intramolecular cyclization to form the pyrrolidine ring. Sodium hydride facilitates the deprotonation of the amide nitrogen, enabling nucleophilic displacement of the chlorine atom and closure of the five-membered ring. This step is conducted under anhydrous conditions to prevent hydrolysis of the reactive intermediates.

Key Reaction Parameters:

  • Temperature: 0–5°C (acylation), room temperature (cyclization)

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Yield: 60–75% after purification

Structural Modifications at the C-3 Position

Efforts to optimize this compound’s pharmacological profile have focused on modifying the C-3 hydroxy group. The hindered neopentylic nature of this group complicates direct functionalization, necessitating alternative synthetic routes. For example, replacing the hydroxy group with fluorine or nitrogen-containing residues requires de novo synthesis from simpler benzopyran precursors rather than post-modification of this compound itself.

Synthesis of 3-Keto Analogues

Oxidation of the C-3 hydroxy group to a ketone (compound 2 ) employs Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane. The ketone derivative exhibits reduced potassium channel activation potency but serves as a key intermediate for further derivatization.

Comparative Activity Data:

CompoundEC₅₀ (Pancreatic β-Cells)Selectivity (Pancreatic/Vascular)
This compound1.42 × 10⁻⁵ M1:1.2
3-Keto 2 2.81 × 10⁻⁷ M1:4.5
Data adapted from electrophysiological studies.

Enantiomeric Resolution and Chirality Considerations

The pharmacological activity of this compound is highly dependent on its stereochemistry. Levthis compound ((3S,4R)-enantiomer) demonstrates a 50-fold greater potency in pancreatic β-cells compared to dexthis compound ((3R,4S)-enantiomer). Resolution methods include:

  • Chiral Chromatography : Use of cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/isopropanol eluents.

  • Diastereomeric Salt Formation : Reacting the racemic mixture with (-)-di-p-toluoyl-D-tartaric acid to precipitate the levthis compound salt.

Alternative Synthetic Routes for Prodrug Development

To enhance this compound’s aqueous solubility, prodrug derivatives have been synthesized. Phosphate prodrugs are prepared via phosphitylation of levthis compound with dibenzyl N,N-dimethylphosphoramidite, followed by oxidation with hydrogen peroxide. Subsequent deprotection using trimethylsilyl bromide (TMSBr) yields the water-soluble phosphate derivative.

Stability Data:

  • Phosphate prodrugs remain stable in aqueous solution (pH 7.4) for >7 days at 25°C.

  • Bioactivation occurs via alkaline phosphatase-mediated cleavage in vivo.

Challenges in Scale-Up and Industrial Synthesis

Industrial-scale production faces hurdles related to low yields in the cyclization step and the cost of chiral resolution. Advances in continuous-flow chemistry have addressed these issues by improving heat transfer and reducing reaction times. For example, microreactor systems achieve 85% yield in the epoxide formation step, compared to 60% in batch reactors.

Analytical Characterization of Intermediates

Quality control during synthesis relies on spectroscopic and chromatographic methods:

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm.

  • NMR : Characteristic signals for the pyrrolidine ring (δ 3.2–3.5 ppm, multiplet) and benzopyran moiety (δ 6.8–7.1 ppm, doublet) .

Scientific Research Applications

Anticonvulsant Properties

Cromakalim has been studied for its potential to mitigate seizures induced by organophosphates (OPs) and carbamates. A notable study demonstrated that this compound significantly increased the latency of seizures and reduced mortality rates in mice subjected to these toxic agents. The doses tested (0.1, 10, and 30 µg/kg) showed a dose-dependent relationship in their anticonvulsant effects, suggesting that this compound may serve as a novel therapeutic option for managing OP- or carbamate-induced seizures .

Table 1: Effects of this compound on Seizure Induction

Dose (µg/kg)Latency to Seizure (min)Mortality Rate (%)
0.1IncreasedDecreased
10IncreasedDecreased
30IncreasedDecreased

Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties, particularly in preventing neuronal death associated with excitotoxicity. In vitro studies have shown that this compound can inhibit the delayed effects of glutamate-induced cell death in hippocampal neurons. It regulates intracellular calcium homeostasis and cell volume, preventing apoptosis during excitotoxic stress .

Table 2: Neuroprotective Effects of this compound

ConditionEffect of this compound
Glutamate ExposurePrevents delayed calcium increase
Oxygen/Glucose DeprivationReduces neuronal death
ApoptosisCompletely inhibits DNA cleavage

Cardiovascular Applications

This compound has been investigated for its vasodilatory effects, which are beneficial in treating cardiovascular diseases. It acts on ATP-sensitive potassium channels in vascular smooth muscle cells, leading to relaxation and improved blood flow. Studies have shown that this compound enhances vasodilation responses, particularly in conditions such as atherosclerosis, where it may help restore impaired relaxation mechanisms .

Table 3: Cardiovascular Effects of this compound

ConditionMechanism of ActionOutcome
AtherosclerosisActivates potassium channelsRestores vasodilation
HypertensionInduces smooth muscle relaxationLowers blood pressure

Potential Therapeutic Uses

Beyond its anticonvulsant and neuroprotective roles, this compound's pharmacological profile suggests potential applications in treating other conditions such as diabetes and chronic pain management. Its ability to modulate potassium channels may influence insulin secretion and glucose metabolism, presenting a possible avenue for diabetes management .

Case Studies and Research Findings

  • A study highlighted the efficacy of this compound in reducing seizure activity in animal models exposed to toxic substances, marking it as a promising candidate for further clinical exploration .
  • Another investigation into its neuroprotective effects revealed that pre-treatment with this compound could significantly improve survival rates of neurons under excitotoxic conditions, emphasizing its therapeutic potential in neurodegenerative diseases .

Mechanism of Action

Cromakalim exerts its effects by opening ATP-sensitive potassium channels. This action leads to an efflux of potassium ions, causing membrane hyperpolarization. The hyperpolarization pulls the membrane potential away from the threshold, making it more difficult to excite the smooth muscle cells, thereby causing relaxation. This mechanism is particularly effective in lowering blood pressure by relaxing vascular smooth muscle .

Comparison with Similar Compounds

Pharmacodynamic and Mechanistic Differences

  • Potency : In conscious renal hypertensive cats, this compound is 10-fold more potent than pinacidil in lowering blood pressure .
  • 86Rb Efflux : Both compounds increase $^{86}\text{Rb}$ efflux (a surrogate for K$^+$ channel activity), but this compound’s effect is significantly greater in high-K$^+$ environments (65.9 mM K$^+$). For example, 10 µM this compound increased efflux 9.6-fold compared to pinacidil’s 2.9-fold augmentation .
  • Antagonism: Glibenclamide (a K$_\text{ATP}$ channel blocker) competitively antagonizes pinacidil but non-competitively inhibits this compound, suggesting structural differences in channel binding .
  • Tissue Specificity : Both relax vascular smooth muscle (IC$_{50}$ values: 21 nM for this compound vs. 46 nM for pinacidil in rabbit portal vein), but this compound uniquely reduces renal vascular resistance in hypertensive models .

Table 1: Key Differences Between this compound and Pinacidil

Parameter This compound Pinacidil
EC$_{50}$ in Rat Aorta 0.22 ± 0.07 µM 3.0 ± 0.7 µM
Glibenclamide Antagonism Non-competitive Competitive
Renal Vasodilation Yes No

This compound vs. Nicorandil

  • Potency : Nicorandil is 10-fold less potent than pinacidil and 100-fold less potent than this compound in hypertensive cats .
  • Mechanism : Nicorandil combines K$_\text{ATP}$ activation with nitric oxide donation, but its shorter duration of action limits clinical utility compared to this compound .
  • Vascular Selectivity : Both compounds show vascular specificity, but nicorandil’s dual mechanism may contribute to adverse effects like flushing and headaches in clinical settings .

This compound vs. Minoxidil Sulfate

  • Channel Permeability: this compound increases $^{86}\text{Rb}$ efflux in rat aorta and portal vein, whereas minoxidil sulfate primarily enhances $^{42}\text{K}$ efflux, suggesting differences in K$^+$ channel subtype targeting .
  • Antagonism: Both are antagonized by glibenclamide, but minoxidil’s effects are less sensitive to Rb$^+$ substitution, indicating distinct channel permeability profiles .

This compound vs. Novel Dihydrobenzopyrans

Recent analogs of this compound, such as compound 8e, exhibit weaker vasorelaxant activity (EC${50}$ = 3.0 ± 0.7 µM vs. 0.22 ± 0.07 µM for this compound in rat aorta) . Modifications like alkylsulfonylamino substituents at the 6-position of the chroman ring shift activity from K$\text{ATP}$ opening to calcium entry blockade, reducing specificity .

Clinical and Therapeutic Implications

  • Hypertension: this compound lowers blood pressure in hypertensive patients (e.g., 21/14 mmHg reduction when combined with atenolol) without affecting renal blood flow, a critical advantage over nifedipine .
  • Ocular Use: In glaucoma models, this compound reduces intraocular pressure (IOP) by 18.75% in mice via Kir6.2-containing K$_\text{ATP}$ channels, with synergistic effects when combined with latanoprost .
  • Limitations: Reflex tachycardia in normotensive subjects and attenuated responses to vasoconstrictors (e.g., norepinephrine) highlight its vascular selectivity .

Biological Activity

Cromakalim is a potassium channel opener that has gained attention for its vasodilatory effects and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, pharmacological properties, and relevant research findings.

This compound primarily acts on ATP-sensitive potassium (K_ATP) channels, which are crucial in regulating vascular tone and insulin secretion. By opening these channels, this compound induces hyperpolarization of the cell membrane, leading to relaxation of smooth muscle cells and subsequent vasodilation. This action is particularly significant in the cardiovascular system, where it can lower blood pressure and improve blood flow.

Pharmacological Properties

This compound's pharmacological profile includes several important characteristics:

  • Vasodilation : It effectively induces vasodilation in various vascular tissues, including the aorta and trachea of rats. Studies have shown that this compound has a significant impact on lowering vascular resistance and enhancing blood flow.
  • Dualistic Action : Research indicates that this compound exhibits dualistic actions depending on the presence of ATP. In the presence of ATP, it acts as an agonist, while in its absence, it can inhibit K_ATP currents .
  • Potency : The potency of this compound as a K_ATP channel opener has been quantified, with an IC50 value of approximately 1.15×108M1.15\times 10^{-8}M, demonstrating its effectiveness compared to other compounds like pinacidil and diazoxide .

Case Studies

  • Vasodilatory Effects : A study explored the vasodilatory effects of new ring-opened analogues of this compound. These analogues were tested against rat aorta rings, revealing that some derivatives exhibited enhanced activity compared to this compound itself, with certain compounds being nearly 15-fold more potent .
  • Cellular Effects : Another investigation assessed the humoral and cellular effects of this compound on erythrocytes. Results indicated that this compound administration decreased intra-erythrocyte K+ concentration while increasing Ca2(+)-dependent K(+)-channels in red blood cells .
  • Mechanistic Insights : this compound's mechanism was further elucidated through studies involving its enantiomers. The biological activity was primarily attributed to the (-) enantiomer, highlighting the importance of stereochemistry in its pharmacological effects .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceKey FindingsPotency (IC50/ED50)
Dualistic action depending on ATP presenceIC50 = 1.15×108M1.15\times 10^{-8}M
New analogues show improved vasodilatory effectsED50 = 1.5 µM (for most active analogue)
Effects on erythrocyte K+ concentrationDecreased intra-erythrocyte K+
Activity primarily from (-) enantiomerN/A

Q & A

Q. What is the primary mechanism of action of Cromakalim in smooth muscle relaxation?

this compound acts as an ATP-sensitive potassium (KATP) channel activator, inducing membrane hyperpolarization by increasing K+ efflux. This reduces intracellular calcium levels, leading to smooth muscle relaxation. Experimental validation involves patch-clamp electrophysiology to measure K+ currents and glibenclamide (a KATP antagonist) to confirm specificity .

Q. How is the potency of this compound quantified in ex vivo vascular studies?

Potency is determined via concentration-response curves, calculating the half-maximal effective concentration (EC50). Responses are normalized to the maximal effect (e.g., 100% relaxation), and EC50 values are derived using logarithmic plots. Statistical methods like Student’s t-test or ANOVA are applied to compare treatments .

Q. What experimental models are used to assess this compound’s cardiovascular effects?

Common models include isolated arterial rings (e.g., canine or rat aorta) pre-contracted with agonists like phenylephrine. Hemodynamic parameters (mean arterial pressure, cardiac output) are measured in vivo, with glibenclamide controls to isolate KATP-mediated effects .

Q. How can researchers efficiently retrieve peer-reviewed studies on this compound?

Use structured database searches (e.g., PubMed, SciFinder) with combined queries: chemical structure (via SMILES/InChI) + bibliographic filters (e.g., J. Med. Chem., publication year). Include synonyms like BRL 34915 and limit results to mechanistic or pharmacokinetic studies .

Advanced Research Questions

Q. How should contradictory data on tissue-specific responses to this compound be addressed?

Tissue specificity (e.g., vascular vs. cardiac muscle) arises from KATP subunit composition (KIR6.x/SUR). Design comparative studies using isoform-specific inhibitors (e.g., HMR 1095 for pancreatic KIR6.2) and validate via Western blotting or qPCR for channel subunit expression .

Q. What statistical corrections are critical when analyzing this compound’s combination therapies (e.g., with latanoprost)?

For multi-arm studies, apply Bonferroni correction to adjust significance thresholds (e.g., p < 0.045 for single-drug comparisons; p < 0.003 for combinations). Use paired t-tests for within-group analysis and ANOVA for inter-group variability .

Q. How can researchers reconcile conflicting results from this compound’s inhibition by glibenclamide?

Contradictions may stem from differential glibenclamide affinity across tissues. Conduct Schild plot analysis to calculate antagonist potency (pA2 values) and confirm competitive inhibition. Include positive controls (e.g., pinacidil) to validate assay conditions .

Q. What methodologies are recommended for evaluating this compound’s ocular hypotensive efficacy?

Use ex vivo human anterior segment perfusion cultures to measure intraocular pressure (IOP) reduction and outflow facility. Pair with histopathology to rule out cytotoxicity. For in vivo models, apply tonometry in primates or rabbits and assess additive effects with prostaglandin analogs .

Q. How can tissue-specific KATP activation be confirmed in insulin-secreting cells?

Employ whole-cell patch clamping to record this compound-induced K+ currents. Block responses with tolbutamide (pancreatic KATP antagonist) and compare with vascular smooth muscle cells. Use CRISPR-KO models for SUR1/SUR2 subunits to confirm target specificity .

Q. What analytical practices ensure reproducibility in chromatographic quantification of this compound?

Follow ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) for HPLC/UPLC data. Validate methods per ICH guidelines, including linearity (R² > 0.998), recovery (>95%), and precision (%RSD < 2.0). Use deuterated internal standards for LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cromakalim
Reactant of Route 2
Cromakalim

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.